molecular formula C27H26N2O5 B7684883 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-phenylbenzamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-phenylbenzamide

Cat. No.: B7684883
M. Wt: 458.5 g/mol
InChI Key: XFRPLKNAPWEHQB-UHFFFAOYSA-N
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Description

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-phenylbenzamide is a complex organic compound that features a quinoline core, a benzamide moiety, and multiple methoxy groups

Properties

IUPAC Name

3,4,5-trimethoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5/c1-17-10-11-22-18(12-17)13-20(26(30)28-22)16-29(21-8-6-5-7-9-21)27(31)19-14-23(32-2)25(34-4)24(15-19)33-3/h5-15H,16H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRPLKNAPWEHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-phenylbenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline derivative, followed by the introduction of the benzamide group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions may produce a variety of functionalized benzamides.

Scientific Research Applications

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-phenylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-phenylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the benzamide moiety may interact with proteins. These interactions can modulate biological pathways and lead to specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide
  • N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzenesulfonamide

Uniqueness

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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